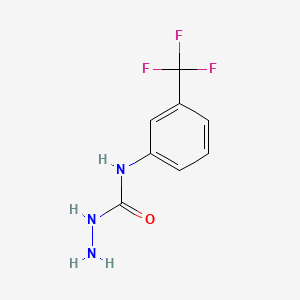

N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide

Description

FTIR Analysis

Key absorption bands (Figure 1) include:

- NH stretches : Broad peaks at 3300–3450 cm⁻¹ (N-H symmetric/asymmetric stretching).

- C=O stretch : Strong signal at 1680–1700 cm⁻¹ (urea carbonyl).

- C-F stretches : Intense bands at 1120–1170 cm⁻¹ (trifluoromethyl group).

- Aromatic C-H bends : Peaks near 690–900 cm⁻¹ .

| Band (cm⁻¹) | Assignment |

|---|---|

| 3300–3450 | N-H stretching |

| 1680–1700 | C=O stretching |

| 1120–1170 | C-F stretching (-CF₃) |

| 690–900 | Aromatic C-H bending |

NMR Spectroscopy

Mass Spectrometry

- ESI-MS : Major peak at m/z 219.16 ([M+H]⁺), consistent with the molecular weight.

- Fragmentation pathways include loss of NH₂ (m/z 202) and C₆H₄CF₃ (m/z 117).

Crystallographic Studies and X-ray Diffraction Analysis

Single-crystal X-ray diffraction of structurally analogous urea derivatives (e.g., ) reveals:

- Monoclinic crystal system with space group P2₁/n .

- Unit cell parameters :

- Hydrogen bonding networks between urea NH and carbonyl oxygen atoms stabilize the lattice.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis highlights:

- C-H⋯O hydrogen bonds : Between urea NH and carbonyl groups (30% contribution to surface contacts).

- C-H⋯F interactions : Involving the -CF₃ group and adjacent aromatic hydrogens (15% contribution).

- π⋯π stacking : Between phenyl rings (distance ≈ 3.8 Å).

| Interaction Type | Contribution (%) | Distance (Å) |

|---|---|---|

| C-H⋯O | 30 | 2.5–3.0 |

| C-H⋯F | 15 | 2.8–3.2 |

| π⋯π | 10 | 3.6–4.0 |

Properties

IUPAC Name |

1-amino-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALJZHYDUIZASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380625 | |

| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448233-17-8 | |

| Record name | N-[3-(Trifluoromethyl)phenyl]hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis from 3-(Trifluoromethyl)aniline

- The synthesis involves the reaction of 3-(trifluoromethyl)aniline with hydrazinecarboxamide under controlled conditions.

- Dissolve 3-(trifluoromethyl)aniline in a solvent such as ethanol or methanol.

- Add hydrazinecarboxamide to the solution.

- Heat the mixture to facilitate the reaction, typically at temperatures ranging from 50°C to 80°C.

- Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC).

- Upon completion, cool the mixture and isolate the product by filtration or solvent evaporation.

- This method is straightforward and widely used for small-scale laboratory preparations.

- Reaction yields can be optimized by adjusting solvent ratios and reaction times.

Multi-Step Synthesis via Substituted Phenyl Carbamate

This method involves intermediate formation of substituted phenyl carbamates followed by hydrazinolysis.

- Formation of Phenyl(substituted phenyl)carbamate:

- React 3-(trifluoromethyl)aniline with phenyl chloroformate in chloroform under stirring for 4–5 hours at room temperature.

- Hydrazinolysis:

- Treat the phenyl(substituted phenyl)carbamate with hydrazine hydrate in dichloromethane at room temperature for 24 hours to yield N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide.

- This method allows for precise control over intermediate purity, which can influence the final product's quality.

- Suitable for synthesizing derivatives with structural modifications.

Industrial Production Optimization

Industrial-scale synthesis focuses on maximizing yield and purity while minimizing costs and hazards.

- Reagents and Solvents:

- Use ethanol or methanol as solvents due to their cost-effectiveness and ease of removal.

- Employ catalysts or additives to improve reaction efficiency.

- Reaction Conditions:

- Optimize temperature (50–80°C) and reaction time (4–8 hours).

- Implement safety measures to handle reactive intermediates.

- Purification:

- Purify the product via recrystallization using solvents like cyclohexane or dichloromethane.

- Industrial setups often deal with scale-up issues such as heat dissipation and reagent availability, which are mitigated through process optimization.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Synthesis | Simple, cost-effective | Limited scalability |

| Multi-Step Synthesis | High purity, suitable for derivatives | Time-consuming |

| Industrial Production Optimization | High yield, scalable | Requires advanced equipment and monitoring |

Key Research Findings

- Reaction conditions significantly influence product yield and purity; maintaining optimal temperature and solvent ratios is critical.

- The choice of purification techniques (e.g., recrystallization solvents) impacts final product quality.

- Industrial processes prioritize cost-efficiency by using readily available reagents and avoiding cryogenic setups.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

Medicine: Research on its potential therapeutic effects and mechanisms of action is ongoing.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Key Differences :

- The trifluoromethyl group in these analogs is located at the para position of the benzoyl ring, unlike the meta position in N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide.

- Alkyl chain length (C15–C18) significantly affects solubility and bioactivity, with longer chains enhancing lipophilicity .

2-Isonicotinoyl-N-[4-(trifluoromethyl)phenyl]hydrazinecarboxamide (3j)

- Molecular Formula : C₁₄H₁₁F₃N₄O₂

- Melting Point : 207–210°C

- Synthesis: Reaction of 2-isonicotinoylhydrazine with N-[4-(trifluoromethyl)phenyl]hydrazine.

- Bioactivity: Demonstrates antimycobacterial activity against Mycobacterium tuberculosis (MIC: 12.5 µg/mL), attributed to the isonicotinoyl group enhancing target binding .

Comparison :

- The 4-(trifluoromethyl)phenyl substituent in 3j vs. the 3-(trifluoromethyl)phenyl group in the parent compound alters steric and electronic interactions, impacting potency against bacterial enzymes.

(E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine (1d)

- Molecular Formula : C₁₆H₁₄F₃N₂

- Melting Point : 103.7°C

- Synthesis: Condensation of 3-trifluoromethylphenylhydrazine hydrochloride with 4’-methylacetophenone.

- Structural Note: Lacks the carboxamide group but retains the trifluoromethylphenyl-hydrazine backbone. This reduces hydrogen-bonding capacity compared to this compound .

(E)-N-Phenyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarbothioamide

- CAS No.: 303093-77-8

- Key Feature : Incorporates a thiosemicarbazone moiety (C=S instead of C=O) and a furyl group.

- Bioactivity: Thiosemicarbazones are known for antiviral and anticancer activity, with the furyl substituent enhancing π-π stacking in enzyme pockets .

Contrast :

Metaflumizone (Cyanofenphos Analog)

- Structure: (2E)-2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide.

- Application : Commercial insecticide targeting sodium channels in pests.

- Key Difference: The 4-cyanophenyl and 4-(trifluoromethoxy)phenyl groups enhance hydrophobic interactions, making it more potent in agricultural uses than the simpler hydrazinecarboxamide derivatives .

Biological Activity

N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide is an organic compound noted for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, linked through a hydrazinecarboxamide functional group. The presence of the trifluoromethyl moiety enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. These include:

- Condensation Reactions : Utilizing hydrazine derivatives and carboxylic acids.

- Multi-step Synthesis : Involving intermediate compounds that undergo further transformations to yield the final product.

Antimicrobial Properties

Research indicates that derivatives of hydrazinecarboxamides, including this compound, exhibit significant antimicrobial activity. A study demonstrated that various hydrazinecarboxamide derivatives showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition . The compound's potential as an antimicrobial agent is attributed to its ability to interact with microbial resistance pathways.

Anticancer Activity

In recent studies, this compound has been evaluated for its anticancer properties. A related compound demonstrated effective binding to cancer targets such as β-catenin and epidermal growth factor receptor (EGFR), indicating potential efficacy in cancer treatment . The compound exhibited significant cytotoxic effects against various cancer cell lines, with promising results in inhibiting cell growth:

| Cell Line | % Growth Inhibition |

|---|---|

| CCRF-CEM | 143.44 |

| HL-60(TB) | 33.46 |

| MDA-MB-468 | 29.55 |

These findings suggest that this compound could serve as a scaffold for developing new anticancer therapies.

Case Studies

- Antimicrobial Screening :

- Enzyme Inhibition Studies :

Q & A

Basic: What are the established synthetic routes for N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves sequential reactions starting with aromatic anilines. For example, phenyl chloroformate reacts with substituted anilines in the presence of trimethylamine to form intermediate carbamates. Subsequent treatment with hydrazine hydrate yields hydrazinecarboxamide derivatives. Critical parameters include:

- Solvent choice (e.g., chloroform or dichloromethane for carbamate formation).

- Reaction time (4–5 hours for carbamate synthesis, 24 hours for hydrazinecarboxamide formation).

- Stoichiometric ratios (e.g., 1:1 molar ratio of carbamate to hydrazine hydrate).

Yields are optimized by controlling temperature (room temperature for hydrazine addition) and using anhydrous sodium acetate as a catalyst in later steps .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

Structural confirmation relies on spectroscopic techniques:

- ¹H and ¹³C NMR : Signals at ~170 ppm (C=O) and ~180 ppm (C=S in thiosemicarbazide derivatives) in ¹³C-NMR confirm the carboxamide backbone .

- IR Spectroscopy : Absorbance bands at ~1695 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N-H bending) are diagnostic .

- HRMS : High-resolution mass spectrometry validates molecular weight and purity .

Advanced: How can researchers optimize the synthesis of this compound to improve scalability and purity?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates for carbamate intermediates.

- Catalyst Selection : Anhydrous sodium acetate improves hydrazone formation efficiency .

- Purification Techniques : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates pure products. Scalability is tested via batch reactions under inert atmospheres to minimize side products .

Advanced: What strategies are employed to resolve contradictions in biological activity data of hydrazinecarboxamide derivatives?

Methodological Answer:

Contradictions often arise from substituent effects or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., electron-withdrawing groups like -CF₃) to correlate structural features with activity .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like voltage-gated sodium channels, validating experimental IC₅₀ values .

Basic: What spectroscopic techniques are critical for characterizing hydrazinecarboxamide derivatives?

Methodological Answer:

Key techniques:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and hydrazine NH signals (δ ~10 ppm). ¹³C NMR confirms carbonyl groups .

- IR Spectroscopy : Detects functional groups like C=O (~1695 cm⁻¹) and C-F stretches (~1200 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry, as seen in analogs like 2-(3-ethoxy-2-hydroxybenzylidene)-N-phenylhydrazinecarboxamide .

Advanced: How do electronic effects of the trifluoromethyl group influence the reactivity of hydrazinecarboxamide derivatives?

Methodological Answer:

The -CF₃ group is strongly electron-withdrawing, which:

- Enhances Electrophilicity : Activates the phenyl ring for nucleophilic substitution reactions.

- Stabilizes Intermediates : Reduces charge density in transition states, lowering activation energy.

- Impacts Bioactivity : Increases lipophilicity, enhancing membrane permeability in pesticidal applications .

Advanced: What computational methods validate experimental data for hydrazinecarboxamide derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics Simulations : Models interactions with biological targets (e.g., sodium channels) to explain pesticidal mechanisms .

- QSAR Models : Relate substituent descriptors (e.g., logP, molar refractivity) to bioactivity .

Basic: What mechanisms underlie the biological activity of this compound derivatives as pesticides?

Methodological Answer:

These compounds act as voltage-gated sodium channel blockers , disrupting insect neuronal signaling. The trifluoromethyl group enhances binding to channel proteins, prolonging the open-state and causing paralysis .

Advanced: How to design analogs of this compound to enhance bioactivity?

Methodological Answer:

Design strategies include:

- Heterocyclic Substitutions : Introducing pyridine or quinazolinone moieties (e.g., in EGFR/VEGFR-2 inhibitors) improves anticancer activity .

- Bioisosteric Replacements : Substituting -CF₃ with -OCF₃ or -SCF₃ modulates lipophilicity and target affinity .

- Prodrug Approaches : Adding hydrolyzable groups (e.g., esters) enhances bioavailability .

Basic: What are common impurities in synthesizing hydrazinecarboxamide derivatives, and how are they identified?

Methodological Answer:

Common impurities include unreacted anilines or carbamate intermediates. Identification methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.